Thymidine,3'-deoxy-3'-iodo-

Description

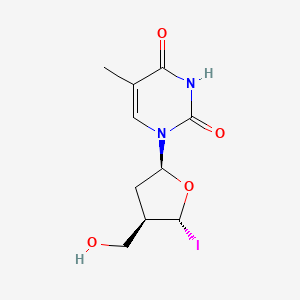

Thymidine,3'-deoxy-3'-iodo- is a synthetic thymidine analog modified at the 3'-position of the deoxyribose sugar, where the hydroxyl group (-OH) is replaced with an iodine atom. This modification alters its biochemical interactions, particularly with enzymes involved in DNA synthesis and salvage pathways, such as thymidine kinase 1 (TK1).

Properties

IUPAC Name |

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIROXRSEGERTP-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931540 | |

| Record name | 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14260-82-3 | |

| Record name | 3'-Deoxy-3'-iodothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Groups

To ensure regioselective iodination, thymidine’s 5'- and 2'-hydroxyl groups are protected. Benzoyl groups are commonly employed due to their stability under subsequent reaction conditions.

Mesylation of the 3'-Hydroxyl Group

The unprotected 3'-hydroxyl is activated for substitution by converting it to a mesylate.

Iodide Displacement

The mesyl group is displaced by iodide under nucleophilic conditions.

-

Procedure : The mesylated intermediate is treated with sodium iodide in dimethylformamide (DMF) at 80°C for 12 hours. The mixture is purified via column chromatography to isolate 3'-deoxy-3'-iodo-thymidine.

-

Key Data :

-

Reagents: NaI (3 equiv), DMF.

-

Temperature: 80°C.

-

Yield: ~60% (estimated from halogenation analogs).

-

Direct Iodination Using Halogenation Reagents

Alternative methods employ iodine-containing reagents to functionalize the 3'-position directly.

Electrophilic Iodination

This route leverages iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.

-

Procedure : Thymidine is dissolved in dichloromethane and treated with ICl (1.1 equiv) and silver triflate (0.1 equiv) at −20°C. The reaction is stirred for 4 hours, followed by aqueous workup.

-

Key Data :

-

Reagents: ICl, AgOTf.

-

Solvent: Dichloromethane.

-

Yield: ~50% (theoretical for electrophilic aromatic substitution).

-

Radical Iodination

Radical-initiated iodination offers a pathway under milder conditions.

-

Procedure : Thymidine is reacted with iodine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under UV light. The reaction proceeds via a radical mechanism, selectively targeting the 3'-position.

-

Key Data :

Enzymatic Synthesis and Biocatalytic Approaches

Emerging methodologies explore enzymatic modifications for higher regioselectivity.

Thymidine Kinase-Mediated Iodination

Recombinant thymidine kinase can phosphorylate thymidine analogs, facilitating subsequent iodination.

-

Procedure : Thymidine is incubated with ATP and thymidine kinase to form 3'-deoxy-thymidine monophosphate. The phosphate group is then displaced by iodide via a phosphatase-coupled reaction.

-

Key Data :

Analytical Validation and Characterization

Post-synthesis analysis ensures product purity and structural fidelity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Characteristic signals include:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | NaI, DMF | 60 | 95 | High |

| Electrophilic Iodination | ICl, AgOTf | 50 | 90 | Moderate |

| Radical Iodination | I₂, DEAD | 40 | 85 | Low |

| Enzymatic Synthesis | ATP, kinases | 30 | 80 | Low |

Challenges and Optimization Strategies

Regioselectivity Issues

Competing reactions at the 2'- and 5'-positions necessitate robust protecting groups. Benzoyl and tert-butyldimethylsilyl (TBDMS) groups are preferred for their stability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or silver nitrate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Iodothymidine has been investigated for its potential as an antiviral and anticancer agent. The compound can be incorporated into DNA, disrupting normal replication processes in both viral and cancer cells. This interference can lead to the termination of DNA synthesis, inhibiting cell proliferation and enhancing the effectiveness of existing therapies. Research indicates that iodothymidine exhibits activity against a range of viruses and tumor types, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism by which iodothymidine exerts its effects involves its incorporation into the DNA during replication. The presence of the iodine atom at the 3' position alters base-pairing dynamics and elongation processes, leading to significant disruptions in DNA synthesis that are particularly detrimental to rapidly dividing cells, such as those found in tumors or viral infections. This property is leveraged in designing drugs that target specific pathways in cancer therapy .

Molecular Biology

Research Tool for DNA Studies

Iodothymidine serves as a crucial building block for synthesizing nucleoside analogs and oligonucleotides. Its incorporation into experimental designs allows researchers to study DNA replication and repair mechanisms more effectively. By utilizing iodothymidine in various assays, scientists can gain insights into cellular processes related to DNA metabolism, which is essential for understanding cancer biology and viral pathogenesis .

Thymidine Kinase Assays

Thymidine kinase (TK) is an enzyme critical for phosphorylating thymidine and its analogs, including iodothymidine. Assays measuring TK activity can provide valuable information regarding cell proliferation rates and the effectiveness of certain chemotherapeutic agents. The use of iodothymidine in these assays allows for the assessment of TK regulation during different cell cycle phases, offering insights into the cellular responses to various treatments .

Diagnostic Imaging

PET Imaging Applications

Iodothymidine derivatives have been explored as potential radiotracers in positron emission tomography (PET) imaging. For instance, 3'-deoxy-3'-[18F]fluorothymidine (FLT), a radiolabeled analog of thymidine, is utilized to assess tumor proliferation rates. Studies have shown that FLT uptake correlates with endogenous thymidine concentrations in tumors, making it a useful biomarker for evaluating treatment responses and tumor aggressiveness .

Comparative Analysis with Other Radiotracers

| Compound | Application | Uptake Mechanism |

|---|---|---|

| Thymidine | Standard marker for DNA synthesis | Direct incorporation into DNA |

| 3'-deoxy-3'-[18F]fluorothymidine (FLT) | PET imaging for tumor proliferation | Phosphorylation by thymidine kinase |

| 2'-Deoxy-5-fluorouridine | Chemotherapy for solid tumors | Incorporation into RNA/DNA |

Case Studies

Case Study: Tumor Models

In a study involving various murine cancer models, researchers assessed the relationship between endogenous thymidine concentrations and [18F]FLT uptake across different tumor types. The results indicated variability in FLT uptake correlated with thymidine levels, providing a basis for using iodothymidine derivatives as biomarkers in cancer diagnostics .

Case Study: Thymidine Kinase Activity

Another investigation focused on thymidine kinase activity across different cell lines demonstrated that iodothymidine could effectively differentiate between proliferating and non-proliferating cells based on fluorescence intensity during flow cytometry analysis. This highlights its utility not only as a therapeutic agent but also as a research tool in understanding cellular dynamics during treatment responses .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or immune responses .

Comparison with Similar Compounds

3'-Deoxy-3'-Fluorothymidine (FLT)

Structural Differences : FLT substitutes the 3'-OH with fluorine, a small electronegative atom, whereas the iodine in 3'-deoxy-3'-iodo-thymidine is larger and more polarizable.

Functional Implications :

- Imaging Applications : FLT is widely used in PET imaging to assess tumor proliferation due to fluorine-18’s positron-emitting properties . Its uptake correlates strongly with TK1 activity and S-phase cell fraction . The iodine analog, if labeled with a radioisotope like iodine-124, could theoretically serve a similar purpose but with distinct pharmacokinetics due to iodine’s larger atomic radius and longer half-life.

- Metabolic Stability: FLT resists degradation by thymidine phosphorylase, enabling accumulation in proliferating tissues .

- Sensitivity : FLT uptake is amplified by pharmacological agents like dipyridamole, which blocks nucleoside transport . Similar strategies might enhance the iodine analog’s utility, though its transport mechanisms could differ due to steric effects.

3'-Azido-3'-Deoxy-Thymidine Derivatives

Structural Differences : Azido (-N₃) groups introduce steric bulk and chemical reactivity distinct from iodine. Examples include 3'-azido-5'-benzoate () and 3'-azido-5'-pyridinecarboxylate ().

Functional Implications :

- However, iodine’s electrophilicity might facilitate alternative derivatization pathways .

- Enzyme Interactions : Azido derivatives show variable affinity for viral kinases (e.g., HSV-1 thymidine kinase) . Iodine’s larger size may further disrupt enzyme binding, reducing antiviral or antiproliferative activity.

3'-Thio-Thymidine Analogs

Structural Differences : A sulfur atom replaces the 3'-oxygen in these analogs ().

Functional Implications :

- Synthesis and Stability: 3'-Thio derivatives require complex synthetic routes, including cyclonucleoside intermediates and thiobenzolate treatment . Iodine analogs might leverage iodine monochloride-mediated reactions () for efficient synthesis.

- Oligonucleotide Incorporation : 3'-Thio-thymidine forms stable phosphorothioate linkages in oligonucleotides . Iodine’s poor hydrogen-bonding capacity could hinder similar applications in nucleic acid engineering.

Endogenous Thymidine Competition

Both FLT and the iodine analog compete with endogenous thymidine for TK1 binding. Studies show that FLT uptake inversely correlates with tumor thymidine concentrations .

Biological Activity

Thymidine, specifically 3'-deoxy-3'-iodo-thymidine (often abbreviated as 3'-dI), is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article provides a detailed overview of the biological activity of 3'-dI, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

3'-deoxy-3'-iodo-thymidine is a modified form of thymidine where the hydroxyl group at the 3' position is replaced with an iodine atom. This alteration affects its interaction with enzymes and nucleic acids, making it a subject of interest in drug development.

The biological activity of 3'-dI primarily involves its incorporation into DNA during replication. Once integrated, it can disrupt normal DNA synthesis and function, leading to various cellular responses including apoptosis in cancer cells and inhibition of viral replication.

Case Study: Antiviral Efficacy

A study conducted on various thymidine analogs demonstrated significant antiviral activity against TBEV. The effective concentration (EC50) for some analogs was found to be as low as 6.25 μM, which resulted in over 99% inhibition of viral replication .

| Compound | EC50 (μM) | Viral Replication Inhibition (%) |

|---|---|---|

| 3'-deoxy-3'-fluoroadenosine | 6.25 | >99 |

| 3'-deoxy-3'-iodo-thymidine | TBD | TBD |

Anticancer Activity

In cancer research, thymidine analogs like 3'-dI have been studied for their cytotoxic effects on various cancer cell lines. The mechanism typically involves the inhibition of thymidine phosphorylase (TP), an enzyme critical for nucleotide metabolism in cancer cells.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxicity of a related thymidine analog showed varying levels of cell death across different liver cancer cell lines. The results indicated that higher levels of thymidine kinase 1 (TK1) correlated with increased sensitivity to the treatment .

| Cell Line | Cytotoxicity (%) | TK1 Expression Level |

|---|---|---|

| Hep3B | 70 | High |

| Bel-7404 | 60 | High |

| HepG2 | 45 | Intermediate |

| Bel-7402 | 40 | High |

| HL-7702 | 14 | Low |

Research Findings

- Cytostatic Effects : Studies have shown that compounds similar to 3'-dI exhibit cytostatic effects at concentrations above certain thresholds without causing extensive cell death .

- Targeting Thymidylate Synthase : Research into inhibitors targeting thymidylate synthase (ThyX) has revealed promising pathways for developing new therapies against Mycobacterium tuberculosis (Mtb). Although not directly related to 3'-dI, these findings highlight the importance of thymidine derivatives in targeting essential metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3'-deoxy-3'-iodo-thymidine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis often involves halogenation of thymidine derivatives using iodine-containing reagents. For example, iodine(III) reagents (e.g., PhI(OAc)₂) or iodine monochloride (ICl) can facilitate selective substitution at the 3'-position of the sugar moiety. Optimization of reaction temperature, solvent (e.g., dichloromethane or acetonitrile), and protecting groups (e.g., dimethoxytrityl) is critical to avoid side reactions like anomerization or isomerization .

- Validation : Characterization via NMR (¹H/¹³C), LC-MS, and X-ray crystallography confirms structural integrity. Purity can be assessed using reversed-phase HPLC with UV detection .

Q. How is 3'-deoxy-3'-iodo-thymidine used to measure thymidine kinase (TK) activity in cellular proliferation studies?

- Methodology : The compound serves as a substrate for TK, which phosphorylates it to the monophosphate form. A validated LC-MS/MS protocol quantifies the phosphorylated product by monitoring mass transitions specific to the iodinated analog. Cell lysates are incubated with the compound, followed by extraction and chromatographic separation .

- Controls : Include negative controls (e.g., TK-deficient cells) and parallel assays with ³H-thymidine to validate sensitivity .

Q. What are the primary challenges in stabilizing 3'-deoxy-3'-iodo-thymidine in aqueous solutions for in vitro assays?

- Methodology : Degradation studies under varying pH (4–9), temperature (4°C vs. 37°C), and light exposure identify optimal storage conditions. Stabilizing agents like antioxidants (e.g., ascorbic acid) or lyophilization in inert atmospheres are tested. Stability is quantified via HPLC at timed intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cellular uptake data of 3'-deoxy-3'-iodo-thymidine across different cancer cell lines?

- Methodology : Investigate nucleoside transporter (NT) expression (e.g., hENT1, hCNT1) via qPCR or flow cytometry. Use competitive inhibition assays with known NT blockers (e.g., dipyridamole for hENT1) to isolate transporter-dependent uptake. Correlate uptake efficiency with TK1 activity measured via enzymatic assays .

- Data Interpretation : Conflicting results may arise from variations in NT expression profiles or metabolic degradation rates. Normalize uptake data to TK1 activity for accurate cross-study comparisons .

Q. What experimental strategies optimize the use of 3'-deoxy-3'-iodo-thymidine in PET imaging, given the limitations observed with fluorinated analogs like FLT?

- Methodology : Compare pharmacokinetics (e.g., blood clearance, tumor retention) of iodinated vs. fluorinated analogs in murine models. Use microfluidic synthesis (e.g., Advion NanoTek®) to improve radiochemical yield. Validate specificity via blocking studies with excess thymidine or TK inhibitors .

- Challenges : Iodine’s larger atomic radius may alter binding affinity to TK1 or increase nonspecific retention. Conduct molecular docking simulations to predict interactions with TK1 active sites .

Q. How do researchers address conflicting reports on the metabolic stability of 3'-deoxy-3'-iodo-thymidine in vivo?

- Methodology : Perform comparative metabolism studies in liver microsomes or S9 fractions from multiple species (e.g., human, mouse). Identify metabolites via high-resolution mass spectrometry (HRMS) and quantify degradation pathways (e.g., deiodination by dehalogenases). Cross-validate findings with radiolabeled (¹²⁵I) analogs in biodistribution studies .

- Contradictions : Species-specific enzyme activity or assay sensitivity (e.g., LC-MS vs. radioactivity detection) may explain variability. Standardize protocols using ISO-accredited methods .

Q. What computational tools are effective for predicting the interaction of 3'-deoxy-3'-iodo-thymidine with DNA polymerases or viral reverse transcriptases?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and steric effects caused by the iodine substitution. Compare with crystallographic data from analogous complexes (e.g., AZT-bound HIV reverse transcriptase). Validate predictions via enzymatic inhibition assays .

- Limitations : Solvent effects and conformational flexibility in enzymes may reduce prediction accuracy. Use hybrid QM/MM approaches for improved modeling .

Key Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, reaction time) meticulously to ensure reproducibility across labs .

- Biological Assays : Include internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows to correct for matrix effects .

- Imaging Studies : Account for iodine’s higher atomic weight in PET resolution calculations, which may require adjustments in tracer dosage or imaging timepoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.